2-Amino-3-ethoxybenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-amino-3-ethoxybenzonitrile |
InChI |
InChI=1S/C9H10N2O/c1-2-12-8-5-3-4-7(6-10)9(8)11/h3-5H,2,11H2,1H3 |
InChI Key |
AVDPGZLBIFSETI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1N)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 3 Ethoxybenzonitrile
Retrosynthetic Disconnection Strategies
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. For 2-Amino-3-ethoxybenzonitrile, the primary disconnections involve the carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-cyanide (C-CN) bonds.
The most common retrosynthetic disconnections for this compound are:
C-N bond disconnection (Amine Synthesis): This approach suggests that the amino group can be introduced at a late stage of the synthesis. This is often achieved through the reduction of a nitro group, which is a versatile and widely used transformation in aromatic chemistry. This leads to a key intermediate, 2-nitro-3-ethoxybenzonitrile.
C-O bond disconnection (Ether Synthesis): This strategy involves the formation of the ether linkage. This can be accomplished via a Williamson ether synthesis, where a phenoxide is reacted with an ethylating agent. This points to 2-amino-3-hydroxybenzonitrile (B1284206) as a key precursor.
C-CN bond disconnection (Nitrile Synthesis): This disconnection suggests the introduction of the nitrile group. A common method for this is the Sandmeyer reaction, where a diazonium salt, derived from an aniline, is treated with a cyanide salt. wikipedia.org This would involve the diazotization of 2-ethoxy-6-aminobenzene followed by cyanation.
These disconnection strategies give rise to several plausible synthetic routes, which are explored in the following sections.
Direct Synthesis Approaches
Direct synthesis approaches involve the stepwise introduction of the required functional groups onto a simpler aromatic precursor.
Amino Group Introduction via Nitration-Reduction Sequences
A prevalent strategy for the introduction of an amino group onto an aromatic ring is through a nitration reaction followed by the reduction of the resulting nitro group. ncert.nic.in
The synthesis of this compound can be envisioned starting from 3-ethoxybenzonitrile. The key steps are:
Nitration of 3-ethoxybenzonitrile: The starting material, 3-ethoxybenzonitrile, is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The ethoxy group is an ortho-, para-director, while the nitrile group is a meta-director. Due to the combined directing effects, the nitration is expected to yield a mixture of isomers, including the desired 2-nitro-3-ethoxybenzonitrile. Careful control of reaction conditions is necessary to maximize the yield of the desired isomer.
Reduction of 2-nitro-3-ethoxybenzonitrile: The nitro group of 2-nitro-3-ethoxybenzonitrile is then reduced to an amino group. Several reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is a common and efficient method. wikipedia.org Chemical reduction methods using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are also effective. reddit.com The choice of reducing agent can be critical to avoid the reduction of the nitrile group.
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 3-Ethoxybenzonitrile | HNO₃, H₂SO₄ | 2-Nitro-3-ethoxybenzonitrile |
| 2 | 2-Nitro-3-ethoxybenzonitrile | H₂, Pd/C or Sn/HCl | This compound |
Ethoxy Group Installation via Etherification Reactions
Another direct approach involves the formation of the ethoxy group through an etherification reaction, most commonly the Williamson ether synthesis.
This pathway would likely start from 2-amino-3-hydroxybenzonitrile. The synthesis proceeds as follows:
Preparation of 2-amino-3-hydroxybenzonitrile: This intermediate can be synthesized through various methods, for instance, from 2-aminophenol, which can be formylated, cyanated, and then hydrolyzed.
Etherification: 2-amino-3-hydroxybenzonitrile is treated with a suitable ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. The base, typically a carbonate like potassium carbonate (K₂CO₃) or a hydroxide like sodium hydroxide (NaOH), deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the ethylating agent in an Sₙ2 reaction to form the ethoxy group.
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 2-Amino-3-hydroxybenzonitrile | C₂H₅I, K₂CO₃ in a polar aprotic solvent (e.g., acetone or DMF) | This compound |
Nitrile Group Formation and Functionalization
The nitrile group can be introduced onto the aromatic ring using several methods, with the Sandmeyer reaction being a classic and reliable choice. wikipedia.org
A possible synthetic route involving the introduction of the nitrile group is:
Preparation of 2-ethoxy-6-nitroaniline: This can be prepared from a suitable starting material, for example, by the nitration of 2-ethoxyaniline. The amino group would need to be protected, for instance, by acetylation, before the nitration step to prevent oxidation and to control the regioselectivity. The protecting group is then removed.
Diazotization of 2-ethoxy-6-nitroaniline: The amino group of 2-ethoxy-6-nitroaniline is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).
Cyanation (Sandmeyer Reaction): The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution. This results in the replacement of the diazonium group with a nitrile group, yielding 2-nitro-3-ethoxybenzonitrile. york.ac.uknih.govrsc.org
Reduction of the Nitro Group: The final step is the reduction of the nitro group to an amino group, as described in section 2.2.1, to yield this compound.
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 2-Ethoxy-6-nitroaniline | 1. NaNO₂, HCl (0-5 °C) | Diazonium salt intermediate |
| 2 | Diazonium salt intermediate | CuCN | 2-Nitro-3-ethoxybenzonitrile |
| 3 | 2-Nitro-3-ethoxybenzonitrile | H₂, Pd/C or Fe/HCl | This compound |
Multistep Convergent Synthetic Pathways
Convergent synthesis is a strategy that involves preparing different fragments of the target molecule separately and then combining them at a later stage. While the synthesis of a relatively small molecule like this compound is often more linear, convergent principles can be applied.
Stepwise Functional Group Interconversions
A multistep pathway could involve a series of functional group interconversions on a pre-functionalized benzene (B151609) ring. For example, one could start with a molecule that already contains two of the three required functional groups and then introduce the third.
An illustrative pathway could start from 3-hydroxybenzonitrile:
Nitration of 3-hydroxybenzonitrile: The hydroxyl group is a strong ortho-, para-director. Nitration of 3-hydroxybenzonitrile would be expected to yield a mixture of isomers, with the major products being 2-nitro-3-hydroxybenzonitrile and 4-nitro-3-hydroxybenzonitrile. Separation of the desired 2-nitro isomer would be necessary.
Etherification of 2-nitro-3-hydroxybenzonitrile: The phenolic hydroxyl group of 2-nitro-3-hydroxybenzonitrile is then ethylated using an ethylating agent and a base, as described in section 2.2.2, to give 2-nitro-3-ethoxybenzonitrile.
Reduction of the Nitro Group: Finally, the nitro group is reduced to the amino group to afford the target molecule, this compound, using one of the methods described previously.
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 3-Hydroxybenzonitrile | HNO₃, H₂SO₄ | 2-Nitro-3-hydroxybenzonitrile |
| 2 | 2-Nitro-3-hydroxybenzonitrile | C₂H₅Br, K₂CO₃ | 2-Nitro-3-ethoxybenzonitrile |
| 3 | 2-Nitro-3-ethoxybenzonitrile | H₂, Raney Ni | This compound |
This pathway highlights the importance of the order of reactions to achieve the desired substitution pattern and to manage the compatibility of functional groups with the reaction conditions.
Optimizing Reaction Conditions and Yields
The optimization of reaction conditions is a critical step in chemical synthesis to maximize product yield and purity while minimizing costs and environmental impact. For the synthesis of substituted benzonitriles like this compound, key parameters such as solvent, temperature, reaction time, and the nature of reagents are systematically varied.
Detailed research findings have shown that the choice of solvent can significantly influence reaction outcomes. While traditional syntheses may have relied on solvents like N,N-dimethylformamide (DMF), modern approaches often seek greener alternatives. unibo.itunife.it For instance, solvents such as ethyl acetate (EtOAc), tetrahydrofuran (THF), and acetonitrile (ACN) have been identified as having better green scores and demonstrating high conversions in related synthetic steps. unibo.it The selection of an optimal solvent also depends on its ability to dissolve reactants and its compatibility with the reaction chemistry, such as sensitivity to water. unibo.it
Statistical methods like Design of Experiments (DoE) are powerful tools for visualizing the effect of multiple factors on reaction yield. nih.gov By systematically varying parameters, a response surface can be generated to identify the optimal conditions. For example, in a related synthesis, it was found that higher temperatures, longer residence times, and specific reactant equivalencies led to a significantly higher yield of the desired product. nih.gov
Table 1: Illustrative Optimization of Reaction Conditions for a Generic Substituted Product (Note: This table is a conceptual representation based on general optimization principles, as specific data for this compound is not publicly detailed).
| Experiment ID | Temperature (°C) | Solvent | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 80 | Toluene | 1 | 12 | 65 |
| 2 | 100 | Toluene | 1 | 12 | 78 |
| 3 | 100 | Dioxane | 1 | 12 | 85 |
| 4 | 100 | Dioxane | 0.5 | 12 | 82 |
| 5 | 100 | Dioxane | 1 | 24 | 91 |
| 6 | 110 | Dioxane | 1 | 24 | 89 |
Advanced Synthetic Techniques
Modern organic synthesis employs a range of advanced techniques to achieve higher efficiency and selectivity. These methods are crucial for constructing complex molecules like this compound with precision.
Catalytic Approaches (e.g., Palladium- and Copper-Mediated Reactions)
Catalysis plays a pivotal role in the synthesis of aromatic compounds. Palladium and copper catalysts are particularly important for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are essential steps in building the this compound scaffold.
Copper-catalyzed reactions, for instance, are used in the synthesis of related 2-amino-3-cyanopyridine derivatives. semanticscholar.org A four-component coupling reaction using copper nanoparticles on charcoal as a heterogeneous and recyclable catalyst has proven effective. semanticscholar.org This approach offers good to excellent yields and the catalyst can be recovered and reused multiple times, which is advantageous for both economic and environmental reasons. semanticscholar.org
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are standard methods for forming the C-N bond of the amino group. These reactions are known for their high efficiency and tolerance of a wide range of functional groups.
Multicomponent Reaction (MCR) Strategies for Related Systems
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. semanticscholar.orgnih.gov This approach offers significant advantages in terms of atom economy, step economy, and the potential for creating molecular diversity. semanticscholar.org
While specific MCRs for this compound are not extensively documented, strategies used for synthesizing structurally similar compounds, such as substituted pyridines or quinolines, can be adapted. semanticscholar.orgnih.gov For example, a four-component reaction involving a ketone, an aldehyde, malononitrile, and ammonium (B1175870) acetate is used to synthesize 2-amino-3-cyanopyridine derivatives. semanticscholar.org Such strategies streamline the synthetic process, reduce waste, and minimize purification steps. The Ugi and Passerini reactions are other classic examples of MCRs that are foundational in building complex molecular scaffolds. nih.gov
Regioselective Synthesis Investigations
Controlling the position of functional groups on an aromatic ring, known as regioselectivity, is a fundamental challenge in organic synthesis. Achieving the specific 2-amino, 3-ethoxy substitution pattern of this compound requires carefully designed synthetic routes.
One strategy involves the ring transformation of functionalized 2H-pyran-2-ones with malononitrile to produce 2-amino-isophthalonitriles regioselectively. researchgate.net This method creates the aromatic ring with the desired substitution pattern under mild, room-temperature conditions. researchgate.net Another approach to ensure regioselectivity is through the controlled ring-opening of precursor molecules like aziridines or epoxides. nih.gov For instance, the reaction of N-protected (aziridin-2-yl)methylphosphonates with nucleophiles can proceed with high regioselectivity to introduce functional groups at specific positions. nih.gov
Green Chemistry Principles in Synthesis Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of fine chemicals like this compound, these principles are increasingly important.
Key aspects of green synthesis design include:
Solvent Selection : Replacing hazardous solvents like DMF with greener alternatives such as ethyl acetate or water-ethanol mixtures. unibo.itnih.gov
Catalysis : Utilizing efficient and recyclable catalysts, including biocatalysts or heterogeneous catalysts, to minimize waste and improve reaction rates. semanticscholar.orgresearchgate.net
Atom Economy and E-Factor : Designing reactions that maximize the incorporation of reactant atoms into the final product (high atom economy) and minimize the amount of waste generated (low Environmental Factor or E-factor). researchgate.netnih.gov MCRs are inherently advantageous in this regard. semanticscholar.org
Energy Efficiency : Employing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net
By integrating these principles, the synthesis of this compound can be made more sustainable, safer, and economically viable.
Reactivity and Mechanistic Investigations of 2 Amino 3 Ethoxybenzonitrile
Reactivity of the Aromatic Amino Functionality
The primary aromatic amino group in 2-Amino-3-ethoxybenzonitrile is a versatile nucleophile and a key handle for molecular elaboration. Its reactivity is influenced by the electronic effects of the ethoxy and nitrile substituents on the benzene (B151609) ring.
The lone pair of electrons on the nitrogen atom of the amino group allows it to readily participate in nucleophilic addition reactions with electrophilic partners. A prominent class of such reactions involves the condensation with carbonyl compounds. rsc.orgrsc.org These reactions typically proceed via the initial nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. organic-chemistry.org Subsequent dehydration of this intermediate leads to the formation of a new carbon-nitrogen double bond. organic-chemistry.org
While specific studies on this compound are not extensively documented in this context, the reactivity of analogous 2-aminobenzonitriles and other aromatic amines is well-established. For instance, the condensation of 2-aminobenzohydrazide with various ketones leads to the formation of spiro-quinazolines, demonstrating the dual reactivity of the amino group and another nucleophilic center within the molecule. researchgate.net Similarly, enzymatic aldol (B89426) reactions in biological systems proceed through enamine intermediates formed from the reaction of an amine (from a lysine (B10760008) residue) with a ketone, highlighting the fundamental nature of this nucleophilic addition. chemguide.co.uk The general mechanism involves the nucleophilic amine attacking the electrophilic carbonyl carbon, a process that is often catalyzed by acid to activate the carbonyl group. uokerbala.edu.iq
The nucleophilic character of the amino group is central to the formation of amides and imines, two fundamental functional groups in organic chemistry.
Amide Formation: Primary aromatic amines, including this compound, undergo acylation with acid chlorides, anhydrides, or esters to form amides. thieme.de This nucleophilic acyl substitution is a robust and widely used transformation. researchgate.net The reaction involves the attack of the amine's lone pair on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). aip.org The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. thieme.de While direct experimental data for the acylation of this compound is limited, the general reaction is highly predictable.
Table 1: General Scheme for Amide Formation
| Reactant A | Reactant B | Product | Conditions |
|---|---|---|---|
| This compound | Acetyl Chloride | N-(2-cyano-6-ethoxyphenyl)acetamide | Pyridine, 0°C to RT |
Imine Formation: The reaction of this compound with aldehydes or ketones under acidic catalysis results in the formation of imines, also known as Schiff bases. sioc-journal.cn The mechanism involves the initial nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate. organic-chemistry.org Acid-catalyzed dehydration of the carbinolamine then yields the imine. organic-chemistry.org The reaction is reversible, and the pH must be carefully controlled; it is typically fastest around a pH of 5. sioc-journal.cn
Table 2: General Scheme for Imine Formation
| Reactant A | Reactant B | Product | Conditions |
|---|---|---|---|
| This compound | Benzaldehyde | (E)-2-((benzylidene)amino)-3-ethoxybenzonitrile | Acid catalyst (e.g., TsOH), Toluene, Reflux |
This compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly quinazolines and their derivatives. These reactions leverage the proximity of the amino and nitrile groups to construct a new ring.
A common strategy involves a multi-step, one-pot synthesis. For example, 2-aminobenzonitriles can react with dimethylformamide-dimethylacetal (DMF-DMA) to form an intermediate N,N-dimethylformamidine. This intermediate, without isolation, can then be treated with another amine (e.g., a substituted aniline) in the presence of an acid catalyst to yield substituted quinazolines. researchgate.net A study on the synthesis of novel quinazoline (B50416) derivatives used the closely related key intermediate, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, which was cyclized to form the quinazoline core. researchgate.net
Another powerful method is the iron-catalyzed reaction of 2-alkylamino benzonitriles (which can be formed from 2-aminobenzonitriles) with organometallic reagents. This process proceeds through a C(sp³)-H oxidation and subsequent intramolecular C-N bond formation to afford a variety of 2,4-disubstituted quinazolines. chalcogen.roresearchgate.net Furthermore, palladium-catalyzed three-component reactions of 2-aminobenzonitriles, aldehydes, and arylboronic acids provide a direct route to diverse quinazoline structures. researchgate.net These examples underscore the utility of the 2-aminobenzonitrile (B23959) scaffold in constructing complex heterocyclic frameworks relevant to medicinal chemistry. chalcogen.rolumenlearning.com
Table 3: Example of Quinazoline Synthesis from a Related Aminobenzonitrile
| Starting Material | Reagents | Product | Yield | Reference |
|---|
Transformations of the Nitrile Moiety
The nitrile group (-C≡N) is a versatile functional group that can be converted into several other functionalities, significantly expanding the synthetic utility of this compound.
The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a primary amide or a carboxylic acid. uokerbala.edu.iqlibretexts.org The reaction proceeds in two stages: initial hydration to the amide, followed by further hydrolysis of the amide to the carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). uokerbala.edu.iq
Acidic Hydrolysis: Heating the nitrile under reflux with a dilute mineral acid, such as HCl or H₂SO₄, typically leads to the formation of the corresponding carboxylic acid (2-amino-3-ethoxybenzoic acid) and an ammonium salt. uokerbala.edu.iqorganic-chemistry.org
Basic Hydrolysis: Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide, initially forms the primary amide (2-amino-3-ethoxybenzamide). mdpi.com Upon prolonged heating, this amide is further hydrolyzed to the sodium salt of the carboxylic acid (sodium 2-amino-3-ethoxybenzoate) and ammonia gas. uokerbala.edu.iqorganic-chemistry.org
A study demonstrated that various functionalized benzonitriles, including 2-aminobenzonitrile, can be efficiently hydrolyzed to their corresponding amides using an aqueous extract of pomelo peel ash, highlighting an eco-friendly approach. This suggests that this compound could be selectively converted to 2-amino-3-ethoxybenzamide under controlled conditions.
Table 4: Expected Products from Hydrolysis of this compound
| Reaction | Conditions | Intermediate Product | Final Product |
|---|---|---|---|
| Acid Hydrolysis | H₃O⁺, Heat | 2-Amino-3-ethoxybenzamide | 2-Amino-3-ethoxybenzoic acid |
The nitrile group can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. This reaction is a highly efficient method for synthesizing 5-substituted-1H-tetrazoles. sioc-journal.cnresearchgate.net The reaction is typically performed by heating the nitrile with sodium azide (B81097) (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF), often with an additive such as ammonium chloride or a Lewis acid to facilitate the reaction. researchgate.net
The mechanism of metal-catalyzed versions of this reaction is thought to involve the activation of the azide ion by the metal catalyst, which then undergoes nucleophilic addition to the nitrile carbon. researchgate.net Subsequent cyclization yields the tetrazole ring. This transformation is of significant interest in medicinal chemistry, as the tetrazole ring is considered a bioisostere of the carboxylic acid group. researchgate.net While direct synthesis from this compound is not explicitly reported, the reaction is general for a wide range of benzonitriles and is expected to proceed effectively. lumenlearning.com
Table 5: General Reaction for Tetrazole Formation
| Reactant A | Reagents | Product |
|---|
Reduction to Amines or Aldehydes
The nitrile functional group of this compound can undergo reduction to form either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction of the nitrile group to a primary amine (a benzylamine (B48309) derivative) can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. ncert.nic.in The resulting aminomethyl group adds another basic center to the molecule. The reaction of amides with lithium aluminum hydride is a known method for synthesizing amines. ncert.nic.in
Partial reduction of the nitrile to an aldehyde is a more delicate transformation, as over-reduction to the amine is a common side reaction. libretexts.org Reagents like diisobutylaluminium hydride (DIBAL-H) are often employed for this purpose at low temperatures. The mechanism involves the addition of a hydride to the nitrile carbon, forming an imine intermediate that is subsequently hydrolyzed to the aldehyde. quimicaorganica.org Another approach involves the use of Raney nickel in the presence of a formic acid solution, which has been shown to reduce nitriles to aldehydes. journals.co.za For instance, 3-cyanopyridine (B1664610) has been converted to the corresponding aldehyde in this manner. journals.co.za
| Reagent | Product | Notes |
| Lithium aluminum hydride (LiAlH4) | Primary amine | Strong reducing agent, risk of over-reduction of other functional groups. |
| Catalytic Hydrogenation | Primary amine | Often uses catalysts like Palladium on Carbon (Pd/C). |
| Diisobutylaluminium hydride (DIBAL-H) | Aldehyde | Requires careful temperature control to prevent over-reduction. |
| Raney Nickel / Formic Acid | Aldehyde | A method demonstrated for the reduction of various nitriles. journals.co.za |
Chemical Behavior of the Ethoxy Group
The ethoxy group (-OCH2CH3) in this compound is an ether linkage that can undergo specific reactions and significantly influences the reactivity of the aromatic ring.
Ether cleavage, the breaking of the C-O bond of the ethoxy group, is typically achieved under harsh conditions using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). pressbooks.pubmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com In the case of an aryl alkyl ether like this compound, the cleavage would yield the corresponding phenol (B47542) (2-amino-3-hydroxybenzonitrile) and an ethyl halide (e.g., ethyl iodide). libretexts.org This is because the aromatic ring is resistant to nucleophilic substitution reactions like SN1 and SN2. libretexts.orglongdom.org The reaction mechanism can be either SN1 or SN2, depending on the structure of the alkyl group. pressbooks.pub For a primary alkyl group like ethyl, an SN2 mechanism is expected. pressbooks.publibretexts.org
Trans-etherification, the exchange of the ethoxy group for another alkoxy group, can be accomplished by reacting the ether with an alcohol in the presence of a suitable catalyst. For silyl (B83357) ethers, this reaction can be catalyzed by a Lewis base. google.com
The ethoxy group is an activating group for electrophilic aromatic substitution. This is because the oxygen atom can donate a lone pair of electrons to the aromatic ring through resonance (a +M effect), which outweighs its electron-withdrawing inductive effect (-I effect) due to the oxygen's electronegativity. masterorganicchemistry.comlibretexts.orgwikipedia.org This electron donation increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.org The activating nature of alkoxy groups makes the aromatic ring significantly more reactive than benzene itself. libretexts.org
Aromatic Ring Functionalization and Transformations
The substituents on the benzene ring of this compound direct the position of further functionalization.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. pressbooks.pub The rate and regioselectivity of EAS on this compound are determined by the combined effects of the amino, ethoxy, and cyano groups.
Amino group (-NH2): This is a very strong activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. lkouniv.ac.inmsu.edu
Ethoxy group (-OC2H5): As discussed, this is also an activating group and an ortho, para-director. masterorganicchemistry.comlibretexts.org
Cyano group (-CN): This is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects. masterorganicchemistry.comlibretexts.org
In this compound, the powerful activating and ortho, para-directing effects of the amino and ethoxy groups dominate over the deactivating, meta-directing effect of the cyano group. The amino group is generally a stronger activating group than the ethoxy group. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the amino group. Given the substitution pattern, the available positions are C4, C5, and C6. The C4 position is para to the amino group, and the C6 position is ortho to the amino group. The C5 position is meta to the amino group but ortho to the ethoxy group. The directing influences of the amino and ethoxy groups are reinforcing. msu.edu Steric hindrance may also play a role in determining the final product distribution.
| Reaction | Reagents | Expected Product(s) |
| Nitration | HNO3/H2SO4 | Introduction of a nitro group (-NO2), likely at the C4 or C6 position. masterorganicchemistry.com |
| Halogenation | Br2/FeBr3 or Cl2/AlCl3 | Introduction of a halogen (Br or Cl), likely at the C4 or C6 position. |
| Sulfonation | Fuming H2SO4 | Introduction of a sulfonic acid group (-SO3H), likely at the C4 or C6 position. masterorganicchemistry.com |
| Friedel-Crafts Alkylation | R-Cl/AlCl3 | Introduction of an alkyl group (R), likely at the C4 or C6 position. |
| Friedel-Crafts Acylation | RCOCl/AlCl3 | Introduction of an acyl group (RCO-), likely at the C4 or C6 position. lkouniv.ac.in |
Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich aromatic rings. wikipedia.org However, the presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to a leaving group can activate the ring towards nucleophilic attack. wikipedia.orglibretexts.org In this compound, the cyano group is electron-withdrawing, but it is not typically a leaving group. For an SNAr reaction to occur, a good leaving group, such as a halide, would need to be present on the ring, and the ring would need to be further activated by strongly electron-withdrawing groups. wikipedia.org Without such activation, nucleophilic aromatic substitution is unlikely to occur under standard conditions. If a suitable leaving group were present, for example in a hypothetical 2-amino-3-ethoxy-6-fluorobenzonitrile, a nucleophile could potentially displace the fluoride, with the negative charge of the intermediate Meisenheimer complex being stabilized by the cyano group. libretexts.org
Structural Elucidation and Spectroscopic Characterization Methodologies
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the specific functional groups present within a molecule. By measuring the vibrational frequencies of bonds, a characteristic "fingerprint" of the compound is obtained.
Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the key functional groups within 2-Amino-3-ethoxybenzonitrile by detecting the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.
The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. The presence of the amino (-NH₂) group is evidenced by stretching vibrations typically observed in the 3500-3300 cm⁻¹ region. The nitrile (-C≡N) group, a defining feature of this molecule, gives rise to a sharp and intense absorption peak around 2230-2210 cm⁻¹. Aromatic C-H stretching vibrations are apparent in the 3100-3000 cm⁻¹ range, while the C=C stretching vibrations of the benzene (B151609) ring appear between 1600 and 1450 cm⁻¹. The ethoxy group (-OCH₂CH₃) is identified by C-O stretching bands, typically found in the 1260-1000 cm⁻¹ region, and C-H stretching of the alkyl chain just below 3000 cm⁻¹.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3500-3300 |
| Nitrile (-C≡N) | C≡N Stretch | 2230-2210 |
| Aromatic Ring | C-H Stretch | 3100-3000 |
| Aromatic Ring | C=C Stretch | 1600-1450 |
| Ethoxy (-OCH₂CH₃) | C-O Stretch | 1260-1000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. By observing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment of each atom and how they are connected.
Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within this compound. The chemical shift of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the amino group protons. The aromatic protons would appear in the downfield region (typically δ 6.5-8.0 ppm) due to the deshielding effect of the benzene ring current. Their specific chemical shifts and coupling patterns would reveal their substitution pattern on the ring. The ethoxy group would exhibit a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-OCH₂) protons, a characteristic pattern for an ethyl group, with chemical shifts influenced by the adjacent oxygen atom. The amino (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. msu.edu
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | ~6.5 - 7.5 | Multiplet | 3H |
| Amino (-NH₂) | Broad | Singlet | 2H |
| Methylene (-OCH₂) | ~4.0 | Quartet | 2H |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.
The carbon atom of the nitrile group (-C≡N) is characteristically found in the δ 115-125 ppm range. The aromatic carbons will produce a series of signals in the δ 100-160 ppm region, with the carbon attached to the electron-donating amino and ethoxy groups appearing at higher fields (more shielded) and the carbon attached to the electron-withdrawing nitrile group appearing at a lower field (deshielded). The carbons of the ethoxy group will be observed in the upfield region, with the methylene carbon (-OCH₂) appearing around δ 60-70 ppm and the methyl carbon (-CH₃) at approximately δ 15-20 ppm.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Nitrile (-C≡N) | ~117 |
| Aromatic C-NH₂ | ~148 |
| Aromatic C-OCH₂CH₃ | ~155 |
| Aromatic C-CN | ~95 |
| Other Aromatic C | ~110 - 135 |
| Methylene (-OCH₂) | ~64 |
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D NMR spectra and for establishing the complete connectivity of the molecule. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show a correlation between the methyl and methylene protons of the ethoxy group, confirming their adjacency. It would also show correlations between adjacent aromatic protons, helping to definitively assign their positions on the benzene ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is invaluable for assigning the carbon signals based on their attached protons. For instance, the methylene proton signal of the ethoxy group would show a cross-peak with the methylene carbon signal. creative-biostructure.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (²J and ³J couplings). creative-biostructure.comwisc.edu HMBC is crucial for connecting different parts of the molecule and for identifying quaternary (non-protonated) carbons. creative-biostructure.comwisc.edu For example, the methylene protons of the ethoxy group would show a correlation to the aromatic carbon to which the ethoxy group is attached. Similarly, the aromatic protons would show correlations to the nitrile carbon, confirming the position of this functional group. creative-biostructure.comwisc.edu
Through the combined application of these powerful spectroscopic methodologies, the complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for understanding its chemical properties and reactivity. nih.govanu.edu.au
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, it serves the dual purpose of verifying its elemental composition and mapping its fragmentation behavior, which offers insights into the molecule's structural integrity.
High-Resolution Mass Spectrometry (HRMS) is the definitive method for determining the elemental formula of a compound by measuring its mass with extremely high accuracy. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
For this compound (C₉H₁₀N₂O), the theoretical exact mass can be calculated using the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O). An experimental HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap, would be expected to yield a mass value that corresponds closely to this theoretical calculation, confirming the molecular formula. beilstein-journals.orgcore.ac.uk The high resolution allows for the differentiation of the target compound from other potential isobaric (same nominal mass) species. acs.org
Table 1: Theoretical HRMS Data for this compound This table presents the calculated theoretical exact mass for the primary ionic species of this compound that would be observed in HRMS analysis.
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | [C₉H₁₁N₂O]⁺ | 163.0866 |
| [M]⁺ | [C₉H₁₀N₂O]⁺ | 162.0788 |
| [M+Na]⁺ | [C₉H₁₀N₂ONa]⁺ | 185.0685 |
Elucidation of Fragmentation Pathways
Electron Ionization (EI) mass spectrometry causes the molecule to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint that helps to confirm the structure. The fragmentation of this compound is dictated by its functional groups: the aromatic ring, the amino group, the ethoxy group, and the nitrile group.
The molecular ion (M⁺) peak at m/z = 162 is expected to be prominent due to the stability of the aromatic system. libretexts.org Key fragmentation pathways likely include: chemguide.co.ukmsu.edu
Loss of an ethyl radical (•CH₂CH₃): Alpha-cleavage of the ether linkage can lead to the loss of an ethyl group (mass 29), resulting in a significant fragment ion at m/z = 133. This is a common pathway for aryl ethers. miamioh.edu
Loss of ethylene (B1197577) (C₂H₄): A rearrangement reaction can lead to the elimination of a neutral ethylene molecule (mass 28) from the ethoxy group, producing a fragment ion corresponding to 2-amino-3-hydroxybenzonitrile (B1284206) at m/z = 134.
Loss of a methyl radical (•CH₃): Cleavage of the C-C bond within the ethoxy group can result in the loss of a methyl radical (mass 15), leading to a fragment at m/z = 147. This is a common fragmentation for ethyl ethers. gbiosciences.com
Loss of HCN: The nitrile group can be eliminated as hydrogen cyanide (mass 27), although this is typically less favorable from an aromatic ring.
The presence of a nitrogen atom means the molecular ion will have an even mass, consistent with the Nitrogen Rule. msu.edu
Table 2: Predicted Major Mass Spectrometry Fragments for this compound This table outlines the predicted fragmentation patterns, the mass of the lost neutral fragment, and the resulting m/z ratio of the detected ion.
| Fragmentation Pathway | Neutral Loss | Mass of Neutral Loss | Resulting Ion (m/z) |
| Molecular Ion | - | - | 162 |
| Loss of Ethyl Radical | •C₂H₅ | 29 | 133 |
| Loss of Ethylene | C₂H₄ | 28 | 134 |
| Loss of Methyl Radical | •CH₃ | 15 | 147 |
| Loss of Carbon Monoxide | CO | 28 | 134 |
X-ray Crystallography for Definitive Three-Dimensional Structure
While spectroscopic methods suggest the connectivity of a molecule, only X-ray crystallography can provide an unambiguous, three-dimensional representation of its structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. uol.derigaku.com
To perform this analysis, a high-quality single crystal of this compound must first be grown. nih.gov This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a specific pattern of reflections. mdpi.com By analyzing the position and intensity of these reflections, the electron density map of the molecule can be calculated, which in turn reveals the precise location of each atom in the crystal lattice. uol.de This allows for the definitive confirmation of the molecular structure, including the ortho relationship between the amino and ethoxy groups and the meta relationship of the ethoxy group to the nitrile.
From studies on related aminobenzonitrile structures, it is expected that the benzonitrile (B105546) moiety would be largely planar. goettingen-research-online.deiucr.org
Table 3: Hypothetical Crystallographic Data for this compound This table presents typical parameters that would be determined from a single-crystal X-ray diffraction experiment, based on data from similar aromatic compounds. mdpi.com
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pbca |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 110 (for monoclinic) |
| Volume (ų) | 1500 - 2000 |
| Z (molecules/unit cell) | 4 or 8 |
Conformation and Packing in the Solid State
The data from X-ray crystallography also illuminates the supramolecular assembly, revealing how molecules are arranged in the crystal lattice. weizmann.ac.il For this compound, the crystal packing would likely be dominated by intermolecular hydrogen bonds and other non-covalent interactions.
Specifically, the amino group (-NH₂) is an effective hydrogen bond donor, while the nitrile nitrogen atom (-C≡N) and the ether oxygen atom are potential hydrogen bond acceptors. It is highly probable that N-H···N hydrogen bonds would form, linking adjacent molecules into chains or dimeric motifs. goettingen-research-online.deresearchgate.net This type of interaction is a key structural element in the crystal packing of many aminobenzonitriles. goettingen-research-online.de
Computational and Theoretical Studies of 2 Amino 3 Ethoxybenzonitrile
Quantum Chemical Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of molecules. By approximating the complex many-electron problem to a more manageable one based on electron density, DFT provides valuable insights into molecular behavior. For 2-Amino-3-ethoxybenzonitrile, DFT calculations offer a detailed understanding of its conformational preferences, electronic characteristics, and intramolecular interactions. These theoretical studies complement experimental findings and provide a deeper understanding at the atomic level.
The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial in determining its physical and chemical properties. chemrxiv.org Geometry optimization using DFT allows for the determination of the most stable conformation of this compound by finding the minimum energy structure on the potential energy surface. arxiv.org This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until the forces on each atom are negligible.
Conformational analysis further explores the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. For this compound, rotations around the C-O bond of the ethoxy group and the C-N bond of the amino group are of particular interest. These rotations can lead to different conformers with varying energies. By mapping the potential energy surface, researchers can identify the global minimum energy conformation, which represents the most populated and stable structure, as well as other local minima corresponding to less stable conformers. nih.govresearchgate.net The relative energies of these conformers provide insights into the molecule's flexibility and the barriers to interconversion between different conformations.
Key Rotatable Bonds:
C(aryl)-O(ethoxy) bond
O(ethoxy)-C(ethyl) bond
C(aryl)-N(amino) bond
The interplay of steric hindrance and electronic effects, such as conjugation between the amino group and the benzene (B151609) ring, governs the preferred orientation of the substituents. DFT calculations can precisely quantify these effects to predict the most likely conformation of the molecule in the gas phase.
The electronic structure of a molecule dictates its reactivity and spectroscopic properties. DFT calculations provide access to key electronic descriptors, including the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the innermost empty orbital and relates to the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter for assessing the chemical stability and reactivity of a molecule. ajchem-a.comijnc.ir A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ijnc.ir For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzene ring, while the LUMO may be distributed over the nitrile group and the aromatic system.
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. ajchem-a.com It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Red areas typically represent regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue areas indicate regions of positive potential, which are electron-deficient and prone to nucleophilic attack. ajchem-a.commdpi.com For this compound, the MEP would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the ethoxy group, as well as the π-system of the benzene ring. Positive potential would be expected around the hydrogen atoms of the amino group and the ethyl group. The MEP is a valuable tool for predicting intermolecular interactions, such as hydrogen bonding, and understanding the sites of chemical reactivity. mdpi.com
| Electronic Property | Description | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability, likely localized on the amino group and aromatic ring. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability, likely associated with the nitrile group and aromatic ring. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. acs.org | A measure of chemical reactivity and kinetic stability. ajchem-a.com |
| MEP | Maps the electrostatic potential on the electron density surface. | Visualizes charge distribution, predicting sites for electrophilic and nucleophilic attack and hydrogen bonding. ajchem-a.commdpi.com |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. dergipark.org.tr It provides a description of the Lewis-like chemical bonding structure of a molecule, including lone pairs and bond orbitals. uni-muenchen.de By examining the delocalization of electron density from filled Lewis-type NBOs (donors) to empty non-Lewis NBOs (acceptors), NBO analysis quantifies the stabilizing effects of hyperconjugation and charge transfer. uni-muenchen.deresearchgate.net
For this compound, NBO analysis can provide detailed insights into several key interactions:
Hyperconjugative Interactions: The analysis can reveal the delocalization of electron density from the lone pair of the amino nitrogen and the ethoxy oxygen into the antibonding orbitals of the benzene ring. This delocalization contributes to the stability of the molecule.
Intramolecular Hydrogen Bonding: NBO analysis can identify and quantify potential weak hydrogen bonds, for instance, between the amino group hydrogens and the ethoxy oxygen.
Bonding Character: It provides information on the hybridization of atomic orbitals and the nature of the chemical bonds (e.g., sigma and pi bonds) within the molecule.
| NBO Interaction | Donor | Acceptor | Significance |
| π-conjugation | Lone pair of Amino N | π* orbitals of Benzene Ring | Stabilizes the molecule through electron delocalization. |
| Hyperconjugation | Lone pair of Ethoxy O | σ* orbitals of adjacent bonds | Contributes to conformational stability. |
| Intramolecular H-bond | Lone pair of Ethoxy O | σ* orbital of N-H bond | Potential for a weak stabilizing interaction. |
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can be invaluable for interpreting and assigning experimental spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. nih.gov Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide a deeper understanding of the relationship between molecular structure and spectral parameters. researchgate.net
Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT, it is possible to compute the isotropic magnetic shielding tensors for each nucleus in this compound. researchgate.netfaccts.de These shielding values are then converted to chemical shifts (δ) by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS). faccts.de
The accuracy of the computed chemical shifts is dependent on the level of theory, the basis set used, and the inclusion of solvent effects. researchgate.net By comparing the calculated ¹H and ¹³C NMR chemical shifts with experimental data, one can validate the computed geometry of the molecule. Discrepancies between computed and experimental shifts can often be rationalized by considering intermolecular interactions, such as hydrogen bonding and solvent effects, which may not be fully captured in the gas-phase calculations.
| Nucleus | Predicted Chemical Shift Range (ppm) | Influencing Factors |
| ¹H (Aromatic) | 6.5 - 8.0 | Electron-donating/withdrawing effects of substituents, ring currents. |
| ¹H (Amino) | 4.0 - 6.0 | Hydrogen bonding, solvent exchange. |
| ¹H (Ethoxy) | 1.0 - 4.5 | Proximity to the aromatic ring and other functional groups. |
| ¹³C (Aromatic) | 110 - 160 | Substituent effects on electron density. |
| ¹³C (Nitrile) | 115 - 125 | Electronegativity of nitrogen and conjugation. |
| ¹³C (Ethoxy) | 15 - 70 | Shielding/deshielding effects of the oxygen and aromatic ring. |
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. researchgate.netcardiff.ac.uk DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. researchgate.netresearchgate.netarxiv.org
The calculated vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation and the neglect of electron correlation. To improve the agreement with experimental data, the computed frequencies are typically scaled by an empirical scaling factor. core.ac.uk
The simulated IR and Raman spectra for this compound can be used to:
Assign experimental bands: By comparing the calculated and experimental spectra, each observed vibrational band can be assigned to a specific normal mode of the molecule (e.g., N-H stretch, C≡N stretch, C-O stretch). core.ac.uk
Understand structure-spectra correlations: The calculations reveal how specific structural features of the molecule give rise to characteristic peaks in the spectra.
Distinguish between conformers: Different conformers of the molecule will have slightly different vibrational spectra, which can sometimes be used to identify the presence of multiple conformations in an experimental sample.
A detailed analysis of the potential energy distribution (PED) for each vibrational mode can further clarify the nature of the vibration, indicating the contribution of different internal coordinates (stretching, bending, torsion) to each mode. researchgate.net
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Activity |
| N-H stretch (asymmetric) | 3400 - 3500 | Strong in IR |
| N-H stretch (symmetric) | 3300 - 3400 | Strong in IR |
| C-H stretch (aromatic) | 3000 - 3100 | Medium in IR and Raman |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium in IR and Raman |
| C≡N stretch | 2200 - 2250 | Strong in IR and Raman |
| C=C stretch (aromatic) | 1400 - 1600 | Medium-Strong in IR and Raman |
| N-H bend (scissoring) | 1550 - 1650 | Strong in IR |
| C-O stretch | 1200 - 1300 | Strong in IR |
Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the computational and theoretical studies of the chemical compound this compound. Searches for mechanistic insights, transition state characterization, reaction pathway elucidation, and molecular dynamics simulations for this particular molecule did not yield any dedicated studies.
Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested sections and subsections as the primary research data does not appear to be publicly available. Generating content for the specified outline would require data from computational models and simulations that have not been published for this compound.
Applications of 2 Amino 3 Ethoxybenzonitrile As a Synthetic Intermediate
Precursor for Advanced Heterocyclic Ring Systems
The ortho-positioning of the amino and nitrile groups on the benzene (B151609) ring is a classic structural motif that enables a variety of cyclization reactions. The presence of the ethoxy group provides an additional point for modification and influences the electronic properties of the ring, thereby affecting reactivity and the physiological properties of the resulting compounds.
Synthesis of Quinazoline (B50416) Derivatives
Quinazolines and their derivatives are a prominent class of fused heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. mdpi.com 2-Amino-3-ethoxybenzonitrile serves as an excellent precursor for substituted quinazolines. The general strategy involves the reaction of the aminonitrile with a one-carbon synthon, such as an aldehyde or acyl chloride, which participates in a cyclization reaction to form the pyrimidine (B1678525) ring of the quinazoline system. ujpronline.combeilstein-journals.orgchim.it
For instance, the reaction of this compound with N-benzyl cyanamides in the presence of an acid mediator can yield 2-amino-4-iminoquinazolines. mdpi.com This transformation proceeds via a [4+2] annulation, where the aminobenzonitrile provides four atoms (the ortho-amino group and the adjacent two aromatic carbons, plus the nitrile carbon) and the cyanamide (B42294) provides two atoms to complete the heterocyclic ring. mdpi.com Similarly, palladium-catalyzed three-component tandem reactions involving 2-aminobenzonitriles, aldehydes, and arylboronic acids provide a direct route to diverse quinazoline structures. organic-chemistry.org Cobalt-catalyzed tandem reactions that use an alcohol-water system can convert 2-aminobenzonitriles into quinazolinones through a process involving hydration of the nitrile followed by dehydrogenative coupling. acs.org
A key intermediate, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, which is structurally similar to the title compound, has been used to synthesize novel 4-stilbenylamino quinazoline derivatives as potent epidermal growth factor receptor (EGFR) inhibitors. semanticscholar.org This highlights the utility of such substituted aminobenzonitriles in constructing complex, biologically active molecules. semanticscholar.org
Table 1: Examples of Quinazoline Synthesis Conditions from Aminobenzonitrile Precursors
| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Reference(s) |
| [4+2] Annulation | N-Benzyl Cyanamides | Hydrochloric Acid | 2-Amino-4-iminoquinazolines | mdpi.com |
| Three-Component | Aldehydes, Arylboronic Acids | Palladium Catalyst | Diverse Quinolines | organic-chemistry.org |
| Tandem Hydration/Coupling | Aliphatic Alcohols | Cobalt Salt / PP3 Ligand | Quinazolinones | acs.org |
| Cyclization | Carbon Dioxide | 2-Hydroxypyridine Anion IL | Quinazoline-2,4(1H,3H)-diones | clockss.org |
Formation of Chromenes and Related Oxygen Heterocycles
The synthesis of 2-amino-4H-chromenes typically proceeds via a multi-component reaction involving an aldehyde, malononitrile, and a phenol (B47542) derivative (like resorcinol (B1680541) or naphthol). nih.govresearchgate.netorgchemres.orgsemanticscholar.orgjmchemsci.com In these standard syntheses, this compound is not a direct starting material.
However, its structural motifs can be utilized in less direct or novel synthetic pathways. For example, the aminonitrile could first be transformed into a phenol derivative through diazotization followed by hydrolysis. The resulting 2-cyano-3-ethoxyphenol could then participate in reactions to form a chromene ring. Alternatively, the functional groups on this compound could be modified to build the pyran ring. While not a conventional application, the versatility of the starting material allows for such multi-step strategic syntheses to access specific, highly substituted chromene scaffolds that are otherwise difficult to obtain.
Construction of Nitrogen Heterocycles (e.g., Pyridines, Triazoles, Benzothiazoles)
The reactive amino and nitrile groups of this compound are ideal for building various other nitrogen-containing heterocycles.
Pyridines: Polysubstituted pyridines can be synthesized from o-aminobenzonitriles. A common method is a modified Friedländer annulation, which involves the cyclocondensation of an o-aminobenzonitrile with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl, such as a ketone. semanticscholar.org This reaction builds a pyridine (B92270) ring fused to the existing benzene ring, leading to a quinoline (B57606) derivative, specifically a 4-aminoquinoline (B48711). cardiff.ac.uk A transition-metal-free, base-promoted reaction of 2-aminobenzonitriles with ynones (alkynyl ketones) provides an atom-economical route to these valuable 4-aminoquinoline scaffolds. cardiff.ac.uk
Triazoles: The synthesis of triazoles from 2-aminobenzonitriles can be achieved through "one-pot" procedures. nih.govnih.gov One such strategy involves the reaction of a substituted 2-aminobenzonitrile (B23959) with carboxylic acid derivatives and a hydrazine (B178648) source. nih.govnih.govresearchgate.net This sequence leads to the formation of [2-(3-R-1H- nih.govCurrent time information in Bangalore, IN.mdpi.com-triazol-5-yl)phenyl]amines. nih.gov The reaction likely proceeds through an intermediate nih.govCurrent time information in Bangalore, IN.mdpi.comtriazolo[1,5-c]quinazoline, which then undergoes rearrangement to yield the final product. nih.gov Another approach is based on the 1,3-dipolar cycloaddition between an azide (B81097) and a nitrile, a known method for forming certain triazole rings. mdpi.com
Benzothiazoles: Benzothiazoles are typically synthesized by the condensation of 2-aminothiophenols with reagents like aldehydes, acyl chlorides, or nitriles. mdpi.comorganic-chemistry.orgekb.eg To utilize this compound for this purpose, a sulfur atom must be introduced. This could be accomplished by converting the amino group into a thiol group. More direct, though less common, methods involve the reaction of an o-aminobenzonitrile with a sulfur source. For instance, copper-catalyzed condensation of 2-aminobenzenethiols with nitriles is an effective route to 2-substituted benzothiazoles, illustrating the reactivity of the nitrile group in forming this heterocyclic system. mdpi.com
Ring-Closure Reactions for Fused Systems
The strategic placement of reactive groups in this compound makes it an ideal substrate for constructing polycyclic fused systems through ring-closure reactions. researchgate.net Beyond the quinazolines mentioned earlier, it can be used to create more elaborate heterocyclic architectures.
Amidation of the amino group with a bifunctional reagent, followed by an oxidative ring closure, is a common strategy. beilstein-journals.orgresearchgate.net For example, reacting 2-aminobenzonitriles with thioamides can lead to quinazoline-4(3H)-thiones. researchgate.net The reaction of o-aminonitriles with carbon disulfide is a known one-step synthesis for fused pyrimidinedithiones. researchgate.net These reactions demonstrate how the aminonitrile moiety can be annulated to form five- or six-membered rings, which are fused to the original benzene ring, creating complex systems of interest in materials science and medicinal chemistry.
Building Block for Complex Aromatic Scaffolds and Chemical Libraries
In modern drug discovery and materials science, the generation of chemical libraries containing structurally diverse molecules is crucial for identifying new lead compounds. This compound is an excellent building block for this purpose due to its multiple, chemically distinct functionalization points. biosynth.comtandfonline.com
The three key sites for modification are:
The Amino Group: Can undergo acylation, alkylation, diazotization, or participate in condensation reactions.
The Nitrile Group: Can be hydrolyzed to an amide or carboxylic acid, reduced to an amine, or participate in cycloaddition reactions or additions of organometallic reagents. google.comnih.govgoogle.com
The Aromatic Ring: Can be subjected to electrophilic aromatic substitution reactions, such as halogenation or nitration, to introduce additional substituents.
The differential reactivity of these groups allows for selective and sequential modifications, enabling the systematic construction of a large number of derivatives from a single starting material. This makes this compound and related compounds valuable platforms for combinatorial chemistry and the exploration of new chemical space. nih.govnih.govtcichemicals.com
Role in the Development of New Synthetic Methodologies and Reagents
Ortho-amino-substituted benzonitriles are frequently used as model substrates for developing and validating new synthetic methods. organic-chemistry.orgnih.gov Their well-defined structure and multiple reactive sites allow chemists to test the efficiency, selectivity, and substrate scope of novel catalysts and reagents.
For example, new palladium-catalyzed reactions for the direct addition of sodium arylsulfinates to unprotected 2-aminobenzonitriles have been developed to synthesize o-aminobenzophenones, which are themselves important synthetic intermediates. nih.govasianpubs.org Similarly, novel cobalt-catalyzed transformations acs.org and acid-mediated annulation reactions mdpi.com have been established using aminobenzonitriles as key test substrates. The development of such methods is critical for advancing the field of organic synthesis, and the use of substrates like this compound helps to ensure that these new tools are robust and applicable to a wide range of functionalized molecules.
Table of Compounds Mentioned
Future Directions in the Academic Research of 2 Amino 3 Ethoxybenzonitrile
Exploration of Novel and Sustainable Synthetic Routes
Future research into the synthesis of 2-Amino-3-ethoxybenzonitrile will likely prioritize the development of environmentally benign and efficient methodologies. The principles of green chemistry are expected to be a major driver in this area, moving away from traditional synthetic methods that may involve harsh conditions or hazardous reagents.
Key areas of exploration could include:
Catalytic Systems: The development of novel catalysts will be central to future synthetic strategies. This could involve the use of reusable cobalt oxide-based nanocatalysts for the selective oxidation of precursor amines under mild conditions. rsc.org Research into ruthenium-based heterogeneous catalysts for the oxidation of corresponding primary amines also presents a promising avenue. organic-chemistry.org
Electrosynthesis: Electrocatalytic methods offer a sustainable alternative for nitrile synthesis. Future studies might explore the direct electrosynthesis of this compound from the corresponding primary alcohol and ammonia (B1221849), potentially using simple and cost-effective nickel catalysts in aqueous electrolytes. rsc.org This approach aligns with the growing interest in electrocatalytic refineries for producing value-added chemicals under benign conditions. rsc.org
One-Pot Syntheses: Domino or one-pot reactions that minimize intermediate purification steps are highly desirable for improving synthetic efficiency. thieme-connect.com Future research could focus on developing a one-pot strategy for the synthesis of functionalized benzonitriles like this compound, potentially avoiding the use of metal catalysts. thieme-connect.com
Benign Reagents: The use of safer and more environmentally friendly reagents is a key aspect of green chemistry. For instance, methods utilizing trichloroisocyanuric acid in aqueous ammonia for the one-pot conversion of alcohols, aldehydes, or primary amines into nitriles could be adapted for the synthesis of this compound. organic-chemistry.org
| Potential Sustainable Synthetic Route | Key Features | Potential Advantages |
| Nanoscale Co3O4-based Catalysis | Reusable nanocatalysts, mild conditions | Benign synthesis, catalyst recyclability rsc.org |
| Electrosynthesis on Ni catalysts | Aqueous electrolytes, room temperature | Cost-effective, mild conditions, uses electricity as a clean reagent rsc.org |
| Domino One-Pot Approach | NXS-promoted dehydration–halohydration | Improved synthetic efficiency, no metal catalyst required thieme-connect.com |
| Trichloroisocyanuric acid/aqueous ammonia | One-pot conversion from various precursors | High yields, direct conversion from halides organic-chemistry.org |
Discovery of Unprecedented Reactivity and Derivatization Pathways
The unique arrangement of functional groups in this compound opens the door to exploring novel chemical reactions and derivatization strategies. Future research will likely focus on leveraging the interplay between the amino, nitrile, and ethoxy groups to achieve new chemical transformations.
Potential areas of investigation include:
Domino Reactions: The development of domino reactions starting from this compound could lead to the rapid construction of complex molecular architectures. Such a strategy could involve a sequence of intramolecular reactions triggered by a single event.
C-H Functionalization: Modern synthetic methodologies are increasingly focusing on the direct functionalization of C-H bonds. semanticscholar.org Future research could explore the selective functionalization of the aromatic C-H bonds of this compound, providing a direct route to more complex derivatives without the need for pre-functionalized starting materials.
Novel Derivatization Reagents: The development of advanced derivatization protocols can enhance the analytical detection and separation of this compound and its derivatives. nih.gov This could involve the use of new reagents that improve performance in techniques like HPLC. nih.gov For instance, amine-type derivatization reagents that work in aqueous conditions could simplify sample preparation for biological analyses. nih.gov
Enaminonitrile-like Reactivity: The amino and nitrile groups in this compound can potentially exhibit reactivity similar to enaminonitriles, which are versatile building blocks in heterocyclic synthesis. bgu.ac.il Future studies could explore the reaction of this compound with various electrophiles and nucleophiles to construct novel heterocyclic systems.
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Understanding
A thorough understanding of the structural, electronic, and spectroscopic properties of this compound is crucial for predicting its reactivity and guiding the development of new applications. The integration of advanced analytical and computational methods will be instrumental in achieving this.
Future research in this area will likely involve:
Two-Dimensional NMR (2D NMR) Spectroscopy: Techniques like COSY, HSQC, and HMBC will be essential for the unambiguous assignment of proton and carbon signals, providing detailed insights into the molecular structure. openpubglobal.com 2D NMR is a cornerstone in pharmaceutical research for the structural elucidation of complex molecules and can be applied to confirm the structure of this compound and its derivatives. openpubglobal.com The use of 2D NMR in combination with chemometric tools could also aid in classifying related compounds based on their structural features. nih.gov
Advanced Mass Spectrometry (MS): The combination of mass spectrometry with chromatographic techniques like GC-MS and LC-MS will be vital for the identification and quantification of this compound and its reaction products. nih.gov Advanced derivatization protocols can be developed to improve the performance of GC-MS analysis.
Density Functional Theory (DFT) Calculations: Computational methods like DFT can provide valuable insights into the molecular structure, electronic properties, and vibrational spectra of this compound. nih.gov DFT calculations can be used to predict the geometric structure, simulate electronic and IR spectra, and understand the nature of chemical bonds within the molecule. nih.gov Such theoretical studies can complement experimental findings and help in the interpretation of spectroscopic data. nih.gov
| Technique | Information Gained | Potential Application for this compound |
| 2D NMR (COSY, HSQC, HMBC) | Through-bond and through-space correlations of nuclei | Unambiguous structural elucidation and confirmation of derivatives openpubglobal.comslideshare.net |
| GC-MS / LC-MS | Molecular weight and fragmentation patterns | Identification and quantification in complex mixtures nih.gov |
| Density Functional Theory (DFT) | Geometric and electronic structure, simulated spectra | Prediction of reactivity, interpretation of spectroscopic data nih.gov |
Expansion of Its Utility as a Versatile Chemical Intermediate in Complex Molecule Construction
The structural motifs present in this compound make it a promising candidate as a building block for the synthesis of more complex and potentially biologically active molecules. Future research will likely focus on demonstrating its utility in the construction of diverse molecular scaffolds.
Key directions for future research include:
Heterocyclic Synthesis: Aminonitriles are well-established precursors for the synthesis of a wide variety of heterocyclic compounds. uni-mainz.de this compound could be utilized as a building block for the synthesis of novel fused heterocyclic systems, such as quinolines, pyrimidines, or other nitrogen-containing ring systems. bgu.ac.il The enaminonitrile-like character of the molecule could be exploited to construct various heterocyclic rings through reactions with different electrophiles and nucleophiles.
Synthesis of Pharmaceutical Scaffolds: Chiral amino acids and their derivatives are crucial in the synthesis of pharmaceuticals. chimia.ch While not an amino acid itself, the aminobenzonitrile core of this compound could serve as a precursor to novel amino compounds that are of interest in medicinal chemistry. Future work could explore the transformation of the nitrile and amino groups to generate scaffolds relevant to drug discovery.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. mdpi.com Future research could involve the development of methods to functionalize this compound via cross-coupling reactions, allowing for the introduction of a wide range of substituents and the creation of diverse molecular libraries for screening purposes.
Q & A
Q. What are the optimal synthetic routes for preparing 2-Amino-3-ethoxybenzonitrile, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, substituting a halogen (e.g., chlorine in 2-Amino-3-chlorobenzonitrile) with ethoxy groups via alkoxylation using sodium ethoxide or ethanol under reflux conditions (60–80°C) . Solvent choice (e.g., DMF or THF) and catalyst (e.g., CuI for Ullmann-type couplings) significantly impact reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization improves purity. Monitor intermediates using TLC and confirm final product via H/C NMR and FT-IR .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR identifies ethoxy protons (δ 1.2–1.4 ppm for CH, δ 3.8–4.2 ppm for OCH), while C NMR confirms nitrile (C≡N, ~115–120 ppm) and aromatic carbons.
- FT-IR : Peaks at ~2220 cm (C≡N stretch) and ~3350 cm (N-H stretch) are diagnostic.
- HPLC-MS : Validates molecular weight (MW: 176.2 g/mol) and purity (>95%). Cross-reference with PubChem data for validation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and EN 166-certified safety goggles to prevent dermal/ocular exposure.
- Engineering Controls : Use fume hoods for synthesis steps involving volatile solvents.
- Waste Disposal : Neutralize nitrile-containing waste with alkaline permanganate solutions before disposal. Documented safety practices from benzamide analogs apply here .
Advanced Research Questions
Q. How does the ethoxy substituent in this compound influence its regioselectivity in cross-coupling reactions?
Methodological Answer: The ethoxy group acts as an electron-donating substituent, directing electrophilic aromatic substitution to the para position. For Suzuki-Miyaura couplings, use Pd(PPh) catalyst with aryl boronic acids in THF/water (3:1) at 80°C. Compare regioselectivity with analogs (e.g., 2-Amino-3-chlorobenzonitrile) to isolate steric vs. electronic effects . Computational studies (DFT) can model charge distribution and predict reactive sites .
Q. How can contradictory data on the compound’s solubility and stability be resolved across studies?
Methodological Answer:
- Solubility : Perform systematic solubility tests in DMSO, ethanol, and aqueous buffers (pH 2–9) at 25°C. Use UV-Vis spectroscopy to quantify dissolved concentrations.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Discrepancies may arise from impurities or crystallinity differences; use XRD to assess polymorphic forms .
Q. What strategies optimize this compound’s bioactivity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Derivatization : Introduce electron-withdrawing groups (e.g., F, NO) at the 4-position to enhance binding to target enzymes.
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., kinase inhibitors). Validate with in vitro assays (IC measurements) .
Q. How do solvent polarity and temperature affect the compound’s reactivity in nucleophilic aromatic substitution?
Methodological Answer:
- Polar Protic Solvents (e.g., ethanol): Stabilize transition states via hydrogen bonding, accelerating substitutions but risking hydrolysis of nitrile groups.
- High Temperatures (80–100°C): Increase reaction rates but may degrade thermally sensitive intermediates. Optimize using Design of Experiments (DoE) with response surface methodology .
Q. What computational methods are effective in predicting this compound’s reaction pathways?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states and activation energies.
- Molecular Dynamics (MD) : Simulate solvation effects in ethanol/water mixtures to predict kinetic vs. thermodynamic product ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
